4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

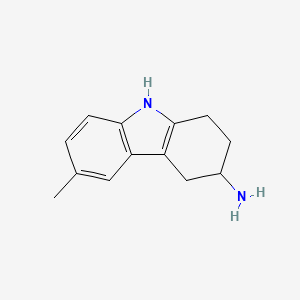

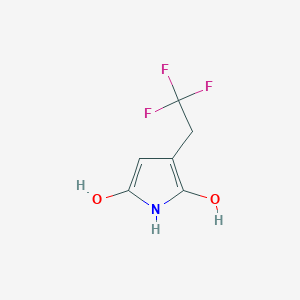

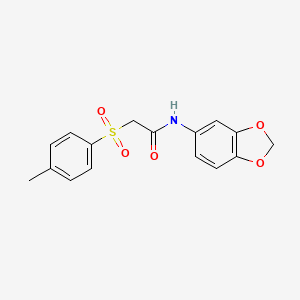

“4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1159981-61-9 . It has a molecular weight of 187.2 and its IUPAC name is 4-methyl-5-phenyl-3-isoxazolecarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of oxazoles. For instance, one method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder . and is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- A study highlighted the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach, demonstrating their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antiproliferative and Anti-tuberculosis Activities

- Another study focused on the synthesis and in vitro antiproliferative activity of novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives against cancer cell lines. The study found that specific derivatives exhibited highly potent activity, highlighting the potential of these compounds in cancer treatment (Ashok et al., 2020).

- The synthesis, anti-Mycobacterium tuberculosis profile, and structure-activity relationship (SAR) study of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes were described. Compounds displayed significant inhibitory activity against Mycobacterium tuberculosis, with some showing comparable activity to current pharmaceuticals used in tuberculosis treatment (Costa et al., 2006).

Synthesis and Characterization of Derivatives

- The general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles was demonstrated, showing the versatility of such structures in synthesizing diverse oxazole derivatives (Williams & Fu, 2010).

- Novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives were synthesized using an ultrasound-assisted one-pot method, illustrating an efficient and eco-friendly approach to synthesizing complex molecules (Nimbalkar et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHFMNSHRAATTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)

![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/no-structure.png)